Structural Differentiation from the Des-methylpyrimidine Parent Scaffold
CAS 868212-51-5 differs from the simpler parent analog N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide by the addition of a diethylsulfamoyl group at the para-position of the terminal benzamide ring. In related SBA CAM series, the introduction of a para-substituted sulfamoyl group on this phenyl ring was essential for achieving potent antiviral activity, whereas the unsubstituted parent compound was significantly less active or inactive [1]. While potency data for the exact comparator pair is unavailable from allowed sources, the necessity of this substitution pattern for target binding is a class-level observation.
| Evidence Dimension | Structural feature required for in-class activity |
|---|---|
| Target Compound Data | 4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide (868212-51-5); M.W. 503.59; contains p-diethylsulfamoyl substituent |
| Comparator Or Baseline | N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide; M.W. 368.41; unsubstituted benzamide |
| Quantified Difference | Addition of -SO2N(Et)2 group; ΔMW = 135.18 g/mol. Substitution is critical for HBV capsid binding within the SBA class. |
| Conditions | SAR analysis of SBA compound libraries (EP2726459A1) |
Why This Matters
Procuring this specific analog is necessary for SAR exploration, as the diethylsulfamoyl group is a key pharmacophoric element for antiviral activity in the sulfamoylbenzamide class.
- [1] Guo, J.-T., Xu, X., & Block, T. M. (2012). Sulfamoylbenzamide derivatives as antiviral agents against HBV infection. European Patent EP2726459A1. View Source
